1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure.
5-Methyl-1H-1,2,3-triazole-4-carboxamide: A closely related compound with a methyl group at the 5-position.
1-Amino-1H-1,2,3-triazole-4-carboxamide: Another similar compound with an amino group at the 1-position.
Uniqueness: 1-Amino-5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and hydroxy groups, which can enhance its reactivity and potential biological activities compared to other triazole derivatives .
Properties
Molecular Formula |
C4H7N5O2 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
1-amino-N-methyl-5-oxo-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C4H7N5O2/c1-6-3(10)2-4(11)9(5)8-7-2/h8H,5H2,1H3,(H,6,10) |
InChI Key |
XIMQJIBPQIIVTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNN(C1=O)N |
Origin of Product |
United States |
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